tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate, also known as Carbamic acid, (1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester (9CI), is a complex organic compound. Compounds with similar structures have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound’s structure allows it to interact with its targets, leading to changes in their function . The compound’s structure, which includes a pyrazole ring, may allow it to bind to its targets and exert its effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have certain properties affecting its bioavailability .
Result of Action
Based on its structure and the known effects of similar compounds, it may influence various cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines .
Scientific Research Applications
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
- tert-Butyl (1-methyl-1H-pyrazol-5-yl)carbamate
- tert-Butyl (1-methyl-1H-pyrazol-3-yl)methylcarbamate
Uniqueness
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate is an organic compound with a molecular formula of C10H14N2O2 and a molecular weight of 197.23 g/mol. It belongs to the class of carbamates and features a tert-butyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions, followed by purification through column chromatography to isolate the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as signaling and metabolism . The compound's pharmacokinetic properties suggest good bioavailability, which is critical for therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to this compound can significantly influence enzyme activity. For instance, studies have shown that pyrazole derivatives can act as inhibitors for certain enzymes, suggesting that this compound may exhibit similar properties .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds were shown to induce apoptosis and inhibit microtubule assembly at specific concentrations .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
Similar Compound | Structural Features | Biological Activity |
---|---|---|
Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate | Different substitution on the pyrazole ring | Potential enzyme inhibition |
Tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate | Varying position of the methyl group on the pyrazole | Anticancer properties similar to those observed in 3-position |
Tert-butyl (1-methyl-1H-pyrazol-3-yl)methylcarbamate | Methyl group substitution instead of tert-butyl | Variable activity against different cancers |
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives for their anticancer efficacy. Compounds structurally related to this compound were screened for cytotoxic activity against MDA-MB-231 cells. The results indicated that several derivatives exhibited IC50 values ranging from 2.43 μM to 7.84 μM, demonstrating promising growth inhibition .
Properties
IUPAC Name |
tert-butyl N-(1-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBBFQQGDHUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.